molecular formula C17H9BrF6N4O B10974579 N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10974579
M. Wt: 479.2 g/mol
InChI Key: VNXFHOQQGUIPOR-UHFFFAOYSA-N
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Description

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple halogen atoms, a cyclopropyl group, and a pyrazolo[1,5-a]pyrimidine core, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions, particularly at the bromine and fluorine sites.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, which can modify its functional groups and overall reactivity.

    Coupling reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Coupling reactions: Palladium catalysts and bases such as potassium carbonate (K₂CO₃) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its combination of a pyrazolo[1,5-a]pyrimidine core, multiple halogen atoms, and a cyclopropyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C17H9BrF6N4O

Molecular Weight

479.2 g/mol

IUPAC Name

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H9BrF6N4O/c18-9-10(19)12(21)14(13(22)11(9)20)27-17(29)6-4-25-28-8(15(23)24)3-7(5-1-2-5)26-16(6)28/h3-5,15H,1-2H2,(H,27,29)

InChI Key

VNXFHOQQGUIPOR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=C(C(=C(C(=C4F)F)Br)F)F

Origin of Product

United States

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